molecular formula C14H10ClN3S B12904344 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 74970-91-5

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12904344
CAS No.: 74970-91-5
M. Wt: 287.8 g/mol
InChI Key: OAISFYDENRELHD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate can then be converted into the desired amine derivative through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

74970-91-5

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18)

InChI Key

OAISFYDENRELHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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